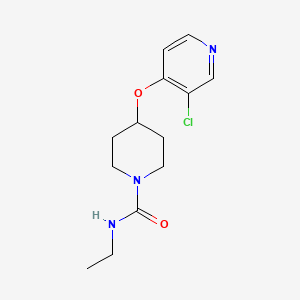

4-((3-chloropyridin-4-yl)oxy)-N-ethylpiperidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-((3-chloropyridin-4-yl)oxy)-N-ethylpiperidine-1-carboxamide” is a complex organic molecule. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and other active compounds. The molecule also contains a pyridine ring, which is a basic heterocyclic aromatic ring with wide applications in medicines, dyes, and food flavorings .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. Piperidine rings can participate in a variety of reactions, including substitutions and ring-opening reactions . Pyridine rings can undergo electrophilic substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would influence its properties.

Scientific Research Applications

Pyrazolo[3,4-b]pyridines are bicyclic heterocyclic compounds formed by the fusion of a pyrazole and a pyridine ring. They exist in two isomeric forms : Pyrazolo[3,4-b]pyridines are bicyclic heterocyclic compounds formed by the fusion of a pyrazole and a pyridine ring. They exist in two isomeric forms: 1H-pyrazolo[3,4-b]pyridines (1) and 2H-pyrazolo[3,4-b]pyridines (2) (see Figure 1). These compounds have attracted the interest of medicinal chemists due to their structural similarity to purine bases like adenine and guanine .

Diversity of Substituents and Synthesis Methods

The substituents present at positions N1, C3, C4, C5, and C6 significantly influence the properties of pyrazolo[3,4-b]pyridines. Researchers have explored various synthetic methods for their preparation, starting from preformed pyrazoles or pyridines. These methods include cyclization reactions, condensations, and multicomponent reactions. The diversity of substituents and synthetic routes contributes to the vast structural library of these compounds .

Biomedical Applications

Pyrazolo[3,4-b]pyridines exhibit promising biological activities, making them relevant for several applications:

a. Anticancer Agents: Some derivatives of pyrazolo[3,4-b]pyridines have demonstrated anticancer potential. Researchers have explored their effects on various cancer cell lines, and further optimization may lead to novel chemotherapeutic agents .

b. Kinase Inhibitors: Certain pyrazolo[3,4-b]pyridines act as kinase inhibitors. Kinases play crucial roles in cell signaling pathways, and modulating their activity can impact diseases such as cancer, inflammation, and neurodegenerative disorders.

c. Anti-inflammatory Properties: Studies suggest that specific pyrazolo[3,4-b]pyridines possess anti-inflammatory properties. These compounds may target inflammatory pathways and contribute to drug development for inflammatory diseases.

d. CNS Disorders: Given their structural resemblance to purine bases, pyrazolo[3,4-b]pyridines have been investigated for central nervous system (CNS) disorders. They may interact with adenosine receptors and influence neurotransmission.

e. Antiviral Agents: Researchers have explored pyrazolo[3,4-b]pyridines as potential antiviral agents. Their effects on viral replication and entry mechanisms are of interest.

f. Other Applications: Beyond the mentioned fields, pyrazolo[3,4-b]pyridines continue to be studied for their potential in areas such as cardiovascular diseases, metabolic disorders, and neuroprotection.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many compounds with a piperidine ring structure have biological activity and are used in pharmaceuticals.

Safety and Hazards

properties

IUPAC Name |

4-(3-chloropyridin-4-yl)oxy-N-ethylpiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClN3O2/c1-2-16-13(18)17-7-4-10(5-8-17)19-12-3-6-15-9-11(12)14/h3,6,9-10H,2,4-5,7-8H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQSJYRHVELYRPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N1CCC(CC1)OC2=C(C=NC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((3-chloropyridin-4-yl)oxy)-N-ethylpiperidine-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-(N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2453512.png)

![N-[(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)methyl]prop-2-enamide](/img/structure/B2453518.png)

![2-(butan-2-ylsulfanyl)-5-(4-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2453520.png)

![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2453521.png)

![N6,N6-Dimethylbenzo[d]thiazole-2,6-diamine](/img/structure/B2453523.png)

![(3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine hydrochloride](/img/structure/B2453530.png)